molecular formula C24H21FN2O2S B2731980 3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 899356-20-8

3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2731980
CAS No.: 899356-20-8
M. Wt: 420.5
InChI Key: GNRJSBONZWXTFO-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylbenzenesulfonyl and fluorophenylmethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced via sulfonylation, using ethylbenzenesulfonyl chloride and a base such as pyridine.

    Attachment of the Fluorophenylmethyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenylmethyl group is attached to the quinoline core using a suitable fluorophenylmethyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorophenylmethyl halide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE: Similar in structure but with different substituents.

    3,5-BIS(1’,2’,4’-TRIAZOL-1’-YL)PYRIDINE: Another compound with a quinoline core but different functional groups.

Uniqueness

3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c1-2-17-9-13-20(14-10-17)30(28,29)23-16-26-22-6-4-3-5-21(22)24(23)27-15-18-7-11-19(25)12-8-18/h3-14,16H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJSBONZWXTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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